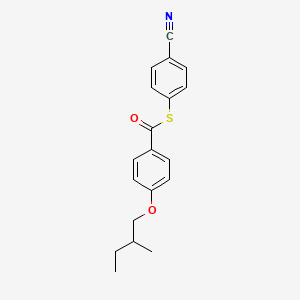
S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is an organic compound with the molecular formula C19H19NO2S It is known for its unique chemical structure, which includes a cyanophenyl group and a thiobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate typically involves the esterification of 4-(2-methylbutoxy)thiobenzoic acid with (S)-4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.
Industrial Production Methods
Industrial production of (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzoate ester to thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyanophenyl derivatives.
Scientific Research Applications
(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)benzoate: Similar structure but lacks the sulfur atom.
(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)phenylacetate: Similar structure with a phenylacetate ester instead of a thiobenzoate ester.
Uniqueness
(S)-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is unique due to the presence of the thiobenzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64240-66-0 |
|---|---|
Molecular Formula |
C19H19NO2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
S-(4-cyanophenyl) 4-(2-methylbutoxy)benzenecarbothioate |
InChI |
InChI=1S/C19H19NO2S/c1-3-14(2)13-22-17-8-6-16(7-9-17)19(21)23-18-10-4-15(12-20)5-11-18/h4-11,14H,3,13H2,1-2H3 |
InChI Key |
UZGHYWQMZZYYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















